molecular formula C16H16F3NO B2896613 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320896-49-7

3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2896613
CAS No.: 2320896-49-7
M. Wt: 295.305
InChI Key: YFQPMKGQWGHEJN-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is a critical structural motif in medicinal chemistry, serving as the core of tropane alkaloids and synthetic compounds with diverse biological activities . 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a derivative featuring a methylidene group at the 3-position and a 4-(trifluoromethyl)benzoyl substituent at the 8-position. This compound’s unique stereoelectronic properties arise from the bicyclic framework, which restricts conformational flexibility, and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and receptor binding .

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10-8-13-6-7-14(9-10)20(13)15(21)11-2-4-12(5-3-11)16(17,18)19/h2-5,13-14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPMKGQWGHEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Maraviroc Analogs

Lemoine et al. () replaced the 3-amino-8-azabicyclo[3.2.1]octane core in Maraviroc (a CCR5 antagonist) with 5-amino-3-azabicyclo[3.3.0]octane. Despite similar pKa values (9.47 ± 0.48 vs. 9.42 ± 0.48), the altered bicyclic system reduced conformational rigidity, leading to diminished antiviral potency. In contrast, the rigid 8-azabicyclo[3.2.1]octane scaffold in the target compound may enhance target engagement due to reduced entropy loss upon binding .

Dopamine Transporter (DAT) Inhibitors

  • WIN35,428 : A 2β-carbomethoxy-3β-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane with high DAT affinity. Replacement of the C2β-methyl ester with a 3-(4-methylphenyl)isoxazole (as in RTI336) improved selectivity and metabolic stability .
  • RTI336 : This analog demonstrates that substituents at the 2β and 3β positions critically influence DAT vs. serotonin transporter (SERT) selectivity. The target compound’s 3-methylidene and 4-(trifluoromethyl)benzoyl groups may similarly modulate transporter affinity .

PI3K Inhibitors

In PQR514 (), replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) improved kinase selectivity. The target compound’s 8-benzoyl group could similarly enhance selectivity for specific enzyme isoforms .

Physicochemical Properties

Compound Substituents Molecular Weight pKa Key Feature
Target Compound 3-Methylidene, 4-(trifluoromethyl)benzoyl ~327.3 (estimated) ~9.5* High rigidity, metabolic stability
Maraviroc (3-Amino-8-azabicyclo core) 3-Amino, 4,4-difluorocyclohexane 514.0 9.47 Conformationally restricted
RTI336 3β-(4-chlorophenyl), 2β-isoxazole 372.9 N/A DAT selectivity
8-Methyl-8-azabicyclo () 8-Methyl, 3-amine 223.3 10.1 High basicity

*Estimated based on analogous tropane derivatives .

Pharmacological Profiles

Antidepressant Potential

Tropane analogs like WF-31 and WF-50 () show serotonin reuptake inhibition and antidepressant-like effects in the forced swimming test.

NK1 Antagonism

8-Azabicyclo[3.2.1]octane benzylamines with acidic C6 substituents (e.g., sulfonamides) exhibit high hNK1 affinity (). The methylidene group in the target compound could sterically hinder binding to off-target receptors like hERG, improving safety .

Key Research Findings

  • Structural Rigidity : The 8-azabicyclo[3.2.1]octane framework outperforms less rigid systems (e.g., 3-azabicyclo[3.3.0]octane) in maintaining target engagement .
  • Electron-Withdrawing Groups: The 4-(trifluoromethyl)benzoyl substituent enhances metabolic stability compared to non-fluorinated analogs (e.g., phenyl or hexylphenoxy derivatives) .
  • Substituent Position : 3-Methylidene groups may reduce off-target interactions compared to bulkier substituents (e.g., pyrazole sulfonamides) .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses against targets like GPCRs or ion channels .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
  • Pharmacophore Mapping : Align electrostatic and steric features with known active compounds to prioritize synthetic analogs .

Q. Notes

  • Methodological Rigor : Emphasize validation via orthogonal techniques (e.g., NMR + X-ray) and replication across independent labs.
  • Advanced vs. Basic : Differentiate by complexity (e.g., synthetic optimization = basic; resolving contradictory data = advanced).

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